5-Bromopentan-1-ol

Description

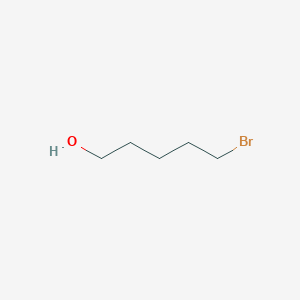

Structure

3D Structure

Properties

IUPAC Name |

5-bromopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11BrO/c6-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJVQJXVMLRGNGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCO)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067861 | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34626-51-2 | |

| Record name | 5-Bromo-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34626-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034626512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Pentanol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopentan-1-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopentan-1-ol is a bifunctional organic compound featuring both a hydroxyl group and a terminal bromine atom.[1][2] This unique structure makes it a valuable building block and versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][3][4] Its ability to introduce a five-carbon linker is crucial for modifying molecular scaffolds to enhance biological activity.[3][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity.

Chemical Structure and Identification

This compound consists of a five-carbon aliphatic chain with a primary alcohol functional group at one terminus (C1) and a bromine atom at the other (C5). The molecule is achiral.[5][6]

| Identifier | Value |

| IUPAC Name | This compound[7] |

| CAS Number | 34626-51-2[2][3][8][9] |

| Molecular Formula | C₅H₁₁BrO[1][2][5][6][8][9][10] |

| SMILES String | OCCCCCBr[11] |

| InChI Key | WJVQJXVMLRGNGA-UHFFFAOYSA-N[3][4][5][6][11] |

Physicochemical Properties

This compound is typically a colorless to pale yellow or light red liquid.[1][2] Due to the polar hydroxyl group, it is soluble in polar solvents.[1]

| Property | Value |

| Molecular Weight | 167.04 g/mol [3][5][6][7][9][10][11] |

| Density | 1.371 - 1.38 g/cm³[2][8] |

| Boiling Point | 203.5 °C at 760 mmHg[8]; 117 °C at 20 mmHg[2] |

| Melting Point | Not available |

| Flash Point | 40 - 50 °C (104.0 - 122.0 °F)[11]; 93.3 °C[8] |

| Refractive Index | n20/D 1.482[2][8][11] |

| Vapor Pressure | 0.067 mmHg at 25°C[8] |

| pKa | 15.11 ± 0.10 (Predicted)[8] |

| XLogP3 | 1.4[7][8] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific datasets can vary based on instrumentation and conditions, typical spectral features are well-documented.

| Spectroscopy | Features |

| ¹H NMR | Signals corresponding to the protons on the carbon bearing the hydroxyl group, the protons on the carbon bearing the bromine, and the protons of the central methylene groups. |

| ¹³C NMR | Distinct peaks for the five carbon atoms, with chemical shifts influenced by the adjacent electronegative oxygen and bromine atoms.[7] |

| IR Spectroscopy | A broad absorption band characteristic of the O-H stretching of the alcohol group, along with C-H and C-Br stretching vibrations. |

Reactivity and Chemical Behavior

The chemical behavior of this compound is characterized by its two distinct functional groups. The bromine atom is an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group can be deprotonated to form an alkoxide or undergo other reactions typical of alcohols.[1][2][3]

Nucleophilic Substitution

The carbon-bromine bond is susceptible to attack by a wide range of nucleophiles, allowing for the introduction of various functional groups.[3]

Intramolecular Cyclization (Williamson Ether Synthesis)

Under basic conditions (e.g., in the presence of NaOH), this compound undergoes an intramolecular Sₙ2 reaction.[3] The hydroxyl group is deprotonated to form an alkoxide ion, which then attacks the carbon bearing the bromine atom, displacing it to form the cyclic ether, tetrahydropyran (oxane).[3] This is a classic example of an intramolecular Williamson ether synthesis.

Experimental Protocols

Synthesis of this compound from 1,5-Pentanediol

A prevalent and well-documented method for synthesizing this compound involves the reaction of 1,5-pentanediol with hydrobromic acid.[3][10][12]

-

Reaction Setup: To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.[10][12]

-

Reaction: Heat the mixture in an oil bath at 70-80 °C for 15 hours with stirring.[10][12] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the starting material is consumed, cool the reaction mixture. Wash it successively with a 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.[10][12]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate.[10][12]

-

Purification: Separate the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., 8:1 v/v) as the eluent.[10][12]

-

Final Product: Concentrate the collected fractions to obtain this compound as a colorless to pale yellow liquid. A reported yield for this procedure is 89.1%.[10][12]

Safety and Handling

This compound is classified as a flammable liquid and requires careful handling.[11] It is acutely toxic if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Always use nitrile gloves, a lab coat, and chemical safety goggles or a face shield to prevent skin and eye contact.[3]

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[3]

-

Storage: Store in a cool, dry place, typically between 2-8°C, away from heat and open flames.[11]

-

Spill Management: In case of a spill, absorb with an inert material like vermiculite and dispose of it as halogenated organic waste.[3]

Applications in Research and Development

As a bifunctional building block, this compound is instrumental in constructing more complex molecules.[3]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various bioactive molecules and drug candidates.[3] For example, it has been used as a reactant in the synthesis of 3-hydroxypyridine-2-thione, a compound utilized for its zinc-binding properties in histone deacetylase (HDAC) inhibition.[2][12]

-

Linker Chemistry: The five-carbon chain acts as a flexible linker, connecting different pharmacophores to create novel therapeutic agents.[3]

-

Agrochemicals: It is also used as an intermediate in the development of new agrochemicals.[1]

Conclusion

This compound is a chemical of significant interest to the scientific and drug development communities. Its dual functionality provides a strategic advantage for the synthesis of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in research and development.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | 34626-51-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS 34626-51-2|Research Chemical [benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. GSRS [precision.fda.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. Khan Academy [khanacademy.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. gold-chemistry.org [gold-chemistry.org]

- 11. 34626-51-2|this compound|BLD Pharm [bldpharm.com]

- 12. m.youtube.com [m.youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromopentan-1-ol (CAS: 34626-51-2)

This technical guide provides a comprehensive overview of this compound (CAS No. 34626-51-2), a versatile bifunctional building block crucial in organic synthesis. It details the compound's physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in pharmaceutical and agrochemical development.

Core Compound Properties

This compound is a halogenated alcohol featuring a primary hydroxyl group and a primary alkyl bromide on a five-carbon chain.[1][2][3] This dual functionality allows for selective and sequential reactions, making it an invaluable intermediate for constructing complex molecular architectures.[4] The bromine atom serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group can undergo typical alcohol reactions such as oxidation, esterification, and etherification.[1][4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 34626-51-2 | [4][5][6][7] |

| Molecular Formula | C₅H₁₁BrO | [2][5][6][7] |

| Molecular Weight | 167.04 g/mol | [4][5][6][7] |

| Appearance | Colorless to light red/yellow clear liquid | [3][8][9] |

| Boiling Point | 117 °C at 20 mmHg | [8] |

| Density | 1.38 g/cm³ | [2][8] |

| Refractive Index (n20/D) | 1.482 | [2][8] |

| Flash Point | 40 - 50 °C (104.0 - 122.0 °F) | [8][10] |

| pKa | 15.11 ± 0.10 (Predicted) | [8] |

| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere | [8][11] |

| InChI Key | WJVQJXVMLRGNGA-UHFFFAOYSA-N | [3][4] |

| SMILES | C(CCO)CCBr | [3][7] |

Synthesis and Experimental Protocols

The most prevalent method for synthesizing this compound is through the hydrobromic acid-mediated substitution of 1,5-pentanediol.[1][4][6] This straightforward approach utilizes readily available starting materials.[4]

Synthesis of this compound from 1,5-Pentanediol

This protocol is based on a well-documented procedure involving the reaction of 1,5-pentanediol with hydrobromic acid.[1][6][8]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

1,5-Pentanediol (14 g, 0.135 mol)

-

40% Hydrobromic acid (28 mL, 0.2 mol)

-

Benzene (60 mL)

-

5% Sodium hydroxide solution

-

10% Hydrochloric acid solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent: Petroleum ether/ethyl acetate (8:1 v/v)

Equipment:

-

250 mL three-necked flask

-

Oil bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC plates and chamber

Procedure:

-

Combine 1,5-pentanediol (14 g), 40% hydrobromic acid (28 mL), and benzene (60 mL) in a 250 mL three-necked flask.[6][8]

-

Heat the mixture in an oil bath to 70-80 °C with stirring.[1][6][8]

-

Maintain the reaction for 15 hours, monitoring its progress by TLC until the starting material (1,5-pentanediol) is no longer visible.[6][8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium hydroxide solution, 10% hydrochloric acid, and finally with saturated brine.[6][8]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (8:1) mixture as the eluent.[6][8]

-

Collect the fractions containing the desired product and concentrate them to yield pure this compound as a colorless to light yellow liquid (Expected yield: ~89%).[6][8]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Transformations

The bifunctional nature of this compound dictates its reactivity, allowing it to participate in a wide range of chemical transformations.

Nucleophilic Substitution Reactions

The carbon-bromine bond is susceptible to attack by various nucleophiles in Sₙ2 reactions.[1] This allows for the introduction of diverse functional groups, forming new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds.[1]

-

With Nitrogen Nucleophiles: Reaction with amines or azide ions yields C-N bonds. For example, sodium azide (NaN₃) converts it to 5-azidopentan-1-ol, a precursor to 5-aminopentan-1-ol.[4]

-

Intramolecular Cyclization: In the presence of a base (e.g., NaOH), the hydroxyl group is deprotonated to an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the carbon bearing the bromine to form the cyclic ether, tetrahydropyran (oxane).[4]

Reactions of the Hydroxyl Group

The primary alcohol group undergoes typical reactions:

-

Oxidation: It can be oxidized to form 5-bromopentanal (aldehyde) or further to 5-bromopentanoic acid (carboxylic acid) using appropriate oxidizing agents.[1]

-

Esterification and Etherification: The hydroxyl group can react with carboxylic acids to form esters or with alkyl halides under basic conditions to form ethers.[1]

Caption: Chemical transformation pathways for this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[4][6] Its ability to introduce a flexible five-carbon linker is critical for modifying molecular structures to enhance biological activity and optimize interactions with biological targets.[4]

Notable applications include:

-

HDAC Inhibitors: It has been used as a building block in the synthesis of 3-hydroxypyridine-2-thione, a zinc-binding group utilized in histone deacetylase (HDAC) inhibitors for cancer therapy.[2][5]

-

Antiviral Agents: The compound was employed in developing novel inhibitors against viruses like human enterovirus 71 (EV71), a cause of hand, foot, and mouth disease.[4]

-

Anti-proliferative Agents: In cancer research, it has been used to synthesize derivatives of emodin, a natural compound with anti-cancer properties.[4]

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. CAS 34626-51-2: 5-Bromo-1-pentanol | CymitQuimica [cymitquimica.com]

- 4. This compound CAS 34626-51-2|Research Chemical [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound | 34626-51-2 [chemicalbook.com]

- 9. 5-Bromo-1-pentanol | 34626-51-2 | TCI AMERICA [tcichemicals.com]

- 10. 5-ブロモ-1-ペンタノール technical, ≥80% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 11. 34626-51-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis of 5-Bromopentan-1-ol from 1,5-Pentanediol

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis of 5-bromopentan-1-ol, a versatile bifunctional molecule, from its precursor 1,5-pentanediol. This compound serves as a critical building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries, where it is used to introduce five-carbon linkers into molecular scaffolds.[1] This guide details the prevalent synthetic methodology, reaction mechanism, a comprehensive experimental protocol, and key physicochemical data.

Reaction Overview and Mechanism

The most common and straightforward method for preparing this compound is through the selective monobromination of 1,5-pentanediol. This transformation is typically achieved via a nucleophilic substitution reaction using hydrobromic acid (HBr).[1]

The reaction proceeds through an SN2 mechanism:

-

Protonation: One of the primary hydroxyl groups of 1,5-pentanediol is protonated by the strong hydrobromic acid. This step is crucial as it converts the poor leaving group (-OH) into a good leaving group (-OH2+, water).[1]

-

Nucleophilic Attack: A bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bearing the protonated hydroxyl group.[1]

-

Displacement: The bromide ion displaces the water molecule, forming the carbon-bromine bond and yielding the desired this compound.[1]

Achieving high selectivity for the mono-brominated product over the di-brominated byproduct (1,5-dibromopentane) is a key challenge. Reaction conditions, such as temperature, reaction time, and solvent, are optimized to favor the formation of this compound.[1] Interestingly, studies have shown that azeotropic removal of water can be detrimental to selectivity, suggesting that the presence of a two-phase aqueous-organic system may play a role in protecting the bromoalkanol product from further reaction.[2][3]

Data Presentation

Quantitative data for the reactants, products, and reaction conditions are summarized in the tables below for clarity and comparison.

Table 1: Physicochemical Properties of Reactant and Product

| Property | 1,5-Pentanediol | This compound |

|---|---|---|

| CAS Number | 111-29-5 | 34626-51-2 |

| Molecular Formula | C₅H₁₂O₂ | C₅H₁₁BrO |

| Molecular Weight | 104.15 g/mol [4] | 167.04 g/mol |

| Appearance | Viscous, oily liquid[3] | Colorless to pale yellow liquid[5] |

| Boiling Point | 242 °C[1] | 203.5 °C at 760 mmHg |

| Density | 0.994 g/mL at 25 °C[1] | 1.371 g/cm³ |

| Refractive Index | n20/D 1.450 | n20/D 1.482[6][7] |

| Solubility in Water | Miscible[1][2] | Slightly soluble[5] |

Table 2: Summary of a Reported Experimental Protocol

| Parameter | Value / Description |

|---|---|

| Starting Material | 1,5-Pentanediol (14 g, 0.135 mol) |

| Reagent | 40% Hydrobromic Acid (28 mL, 0.2 mol) |

| Solvent | Benzene (60 mL) |

| Temperature | 70-80 °C |

| Reaction Time | 15 hours |

| Purification | Silica gel column chromatography (Petroleum ether/Ethyl acetate, 8:1) |

| Yield | 89.1% (20.1 g)[1][4] |

Detailed Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound based on established literature procedures.[4][5]

3.1 Materials and Equipment:

-

1,5-Pentanediol (14 g, 0.135 mol)

-

40% Hydrobromic acid (28 mL, 0.2 mol)

-

Benzene (60 mL)

-

5% Sodium hydroxide solution

-

10% Hydrochloric acid solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate (8:1 v/v)

-

250 mL three-necked round-bottom flask

-

Oil bath with magnetic stirrer and temperature control

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for chromatography

3.2 Reaction Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 1,5-pentanediol (14 g), 40% hydrobromic acid (28 mL), and benzene (60 mL).[4]

-

Heat the reaction mixture in an oil bath to 70-80 °C with continuous stirring.[4]

-

Maintain this temperature for 15 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot disappears.[4]

3.3 Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium hydroxide solution (to neutralize excess acid), 10% hydrochloric acid, and finally with saturated brine.[1][4]

-

Dry the separated organic layer over anhydrous sodium sulfate.[4]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (8:1) mixture as the eluent.[4]

-

Combine the fractions containing the product (as identified by TLC) and concentrate them using a rotary evaporator to yield pure this compound as a colorless to light yellow liquid (20.1 g, 89.1% yield).[4]

Visualizations

The following diagrams illustrate the chemical pathway and the experimental workflow.

Caption: Chemical transformation of 1,5-Pentanediol to this compound.

Caption: Step-by-step workflow for the synthesis and purification of this compound.

References

- 1. 1,5-Pentanediol - Wikipedia [en.wikipedia.org]

- 2. 1,5-Pentanediol [chemeurope.com]

- 3. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,5-Pentanediol [webbook.nist.gov]

- 5. 1,5-Pentanediol(111-29-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 1,5-Pentanediol, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. 1,5-Pentanediol - CD Formulation [formulationbio.com]

Navigating the Reactivity of the Hydroxyl Group in 5-Bromopentan-1-ol: A Technical Guide

Introduction

5-Bromopentan-1-ol is a bifunctional organic compound featuring a primary hydroxyl group (-OH) at one end of its five-carbon chain and a bromine atom at the other.[1][2] This unique structure makes it a highly versatile building block in organic synthesis, as both functional groups can undergo a variety of chemical transformations.[1][3] The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the primary alcohol group can participate in reactions such as oxidation, etherification, and esterification.[1][3] This guide provides an in-depth exploration of the reactivity of the hydroxyl group in this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Core Reactivity of the Hydroxyl Group

The hydroxyl group in this compound exhibits typical reactivity for a primary alcohol. It can be oxidized to form an aldehyde or a carboxylic acid, converted into an ether or an ester, or act as a nucleophile in substitution reactions.[1][3] The presence of the bromine atom on the same molecule opens up the possibility of intramolecular reactions, leading to the formation of cyclic compounds.[1]

Key Reactions and Signaling Pathways

Oxidation

The oxidation of the primary alcohol in this compound can yield either 5-bromopentanal or 5-bromopentanoic acid, depending on the oxidizing agent used.[1][3]

-

Oxidation to 5-Bromopentanal (Aldehyde): The synthesis of 5-bromopentanal requires the use of mild oxidizing agents to prevent further oxidation to the carboxylic acid.[4] Reagents such as Pyridinium chlorochromate (PCC), IBX (2-iodoxybenzoic acid), or conditions for a Swern oxidation are effective for this transformation.[4] The resulting aldehyde, 5-bromopentanal, is a useful bifunctional compound in the synthesis of various organic molecules, including indole alkaloids and tricyclic sesquiterpenes.[5] It is recommended to store 5-bromopentanal under an inert atmosphere at low temperatures (2-8 °C) to prevent oxidation to the corresponding carboxylic acid.[4]

-

Oxidation to 5-Bromopentanoic Acid (Carboxylic Acid): Stronger oxidizing agents are required to convert the primary alcohol directly to a carboxylic acid.[1] Common reagents for this purpose include Jones reagent (CrO₃ in aqueous sulfuric acid), potassium permanganate (KMnO₄), or a sequential treatment with IBX followed by oxone.[1] 5-Bromopentanoic acid is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, including inhibitors for aminoglycoside-resistant bacteria.[6][7]

Diagram 1: Oxidation Pathways of this compound

Caption: Oxidation reactions of the hydroxyl group in this compound.

Etherification

The hydroxyl group of this compound can be converted to an ether through both intermolecular and intramolecular pathways.

-

Intermolecular Etherification (Williamson Ether Synthesis): In the presence of a strong base like sodium hydride (NaH) or sodium hydroxide (NaOH), the hydroxyl group is deprotonated to form a more nucleophilic alkoxide ion.[1][8][9] This alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether.[8][9][10] This classic method is known as the Williamson ether synthesis and is widely used for preparing both symmetrical and asymmetrical ethers.[9][11]

-

Intramolecular Cyclization to Tetrahydropyran (THP): A significant reaction of this compound is its ability to form a cyclic ether, tetrahydropyran (THP), through an intramolecular Williamson ether synthesis.[1][12] When treated with a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon atom bonded to the bromine, displacing the bromide ion in an intramolecular SN2 reaction.[1][13] THP is a valuable, non-carcinogenic, and biodegradable solvent and is a common structural motif in many natural products.[1][14][15]

Diagram 2: Intramolecular Cyclization to Tetrahydropyran

Caption: Formation of Tetrahydropyran via intramolecular SN2 reaction.

Esterification

Ester formation is another key reaction of the hydroxyl group. This can be achieved through several methods, most commonly the Fischer esterification or by reaction with more reactive acylating agents.

-

Fischer Esterification: This is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid to form an ester and water.[16][17][18] To drive the reaction towards the product, either water is removed, or an excess of one of the reactants (typically the alcohol) is used.[18][19]

-

Reaction with Acyl Halides or Anhydrides: A more efficient method for esterification involves reacting this compound with an acyl halide or an acid anhydride. These reactions are generally faster, irreversible, and do not require an acid catalyst, often just a non-nucleophilic base to neutralize the acid byproduct.

Diagram 3: General Esterification Workflow

Caption: Logical workflow for the esterification of this compound.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving this compound and its derivatives.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,5-Pentanediol | 40% Hydrobromic Acid | Benzene | 70-80 | 15 | 89.1 | [20][21] |

Table 2: Oxidation of the Hydroxyl Group

| Product | Reagent(s) | Notes | Reference |

| 5-Bromopentanal | Swern Oxidation, PCC, IBX, Corey-Kim Oxidation | Mild conditions to avoid over-oxidation. | [4] |

| 5-Bromopentanoic Acid | Jones Reagent, KMnO₄, IBX then Oxone | Strong oxidizing conditions required. | [1] |

| 5-Bromopentanoic Acid | Peroxytrifluoroacetic acid (from Cyclopentanone) | Overall yield of 49% from cyclopentanone. | [22] |

Table 3: Intramolecular Cyclization

| Product | Reagent | Reaction Type | Notes | Reference |

| Tetrahydropyran | Base (e.g., NaOH) | Intramolecular Williamson Ether Synthesis (SN2) | Deprotonation of -OH followed by nucleophilic attack on C-Br bond. | [1][12][13] |

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,5-Pentanediol[20][21]

-

Setup: To a 250 mL three-necked flask equipped with a stirrer, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

-

Reaction: Heat the mixture in an oil bath at 70-80 °C for 15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is no longer detected.

-

Work-up: After cooling, wash the reaction mixture successively with a 5% sodium hydroxide solution, a 10% hydrochloric acid solution, and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent. Concentrate the collected fractions to yield 5-bromo-1-pentanol as a colorless to pale yellow liquid (Expected yield: ~20.1 g, 89.1%).

Protocol 2: Oxidation to 5-Bromopentanoic Acid (General Procedure)

-

Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., acetone for Jones reagent).

-

Reaction: Cool the solution in an ice bath. Slowly add the strong oxidizing agent (e.g., Jones reagent) dropwise. Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction by TLC to confirm the consumption of the starting alcohol.

-

Work-up: Quench the reaction (e.g., with isopropanol for Jones reagent). Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acid can be further purified by recrystallization or column chromatography.

Protocol 3: Intramolecular Cyclization to Tetrahydropyran (General Procedure)

-

Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere.

-

Reaction: Add a base (e.g., sodium hydride, 1.1 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Work-up: Carefully quench the reaction with water. Extract the mixture with an organic solvent like diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation to obtain tetrahydropyran. Further purification can be done by distillation if necessary.

The hydroxyl group in this compound is a key reactive center, enabling a diverse range of chemical transformations crucial for synthetic chemistry. Its ability to undergo oxidation to both aldehydes and carboxylic acids, participate in inter- and intramolecular etherifications, and form esters highlights its significance. The intramolecular cyclization to form tetrahydropyran is a particularly noteworthy transformation. A thorough understanding of these reaction pathways, conditions, and protocols allows researchers to strategically utilize this compound as a bifunctional building block in the design and synthesis of complex molecules for pharmaceutical and industrial applications.

References

- 1. This compound CAS 34626-51-2|Research Chemical [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0301112A1 - Method for producing a 5-bromo-1-pentanal compound or an acetal derivative thereof - Google Patents [patents.google.com]

- 6. Exploring the Properties and Uses of 5-Bromo Valeric Acid [ketonepharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. organic chemistry - What results from the reaction of this compound and NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. homework.study.com [homework.study.com]

- 14. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. osti.gov [osti.gov]

- 16. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 17. community.wvu.edu [community.wvu.edu]

- 18. Fischer Esterification [organic-chemistry.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. This compound | 34626-51-2 [chemicalbook.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to Nucleophilic Substitution at the Primary Bromide of 5-Bromopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopentan-1-ol is a versatile bifunctional molecule widely utilized in organic synthesis. Its chemical behavior is characterized by the presence of a primary alcohol and a primary alkyl bromide. The carbon-bromine bond is susceptible to nucleophilic attack, making it an excellent substrate for a variety of nucleophilic substitution reactions. This technical guide provides a comprehensive overview of these reactions, focusing on the prevalent S(_N)2 mechanism. This document details both intermolecular and intramolecular substitution pathways, presents quantitative data, outlines experimental protocols, and provides visual diagrams of reaction mechanisms and workflows.

Introduction

This compound serves as a critical building block in the synthesis of a diverse range of organic molecules. The presence of two distinct functional groups, a hydroxyl group and a primary alkyl bromide, allows for selective chemical transformations. The primary carbon attached to the bromine atom is electrophilic and readily undergoes nucleophilic substitution, making it a valuable synthon for introducing a five-carbon chain with a terminal hydroxyl group.

The dominant mechanism for nucleophilic substitution at the primary bromide of this compound is the bimolecular nucleophilic substitution (S(_N)2) reaction. This is due to the low steric hindrance at the primary carbon center and the instability of a primary carbocation, which disfavors the S(_N)1 pathway.[1][2] The S(_N)2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[2][3] The rate of the S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[1][3]

Reaction Pathways

The nucleophilic substitution reactions of this compound can be broadly categorized into intermolecular and intramolecular pathways.

Intermolecular Nucleophilic Substitution

In intermolecular reactions, an external nucleophile displaces the bromide leaving group. A variety of nucleophiles can be employed to introduce different functional groups.[4]

-

With Nitrogen Nucleophiles: Amines and the azide ion are effective nitrogen nucleophiles. For instance, the reaction with dimethylamine yields 5-(dimethylamino)pentan-1-ol.[4] The reaction with sodium azide in a solvent like dimethyl sulfoxide (DMSO) produces 5-azidopentan-1-ol.[4]

-

With Carbon Nucleophiles: Cyanide ions are strong carbon nucleophiles that can be used to extend the carbon chain. The reaction with sodium cyanide typically yields 5-hydroxypentanenitrile.

-

With Oxygen Nucleophiles: Alkoxides and hydroxide ions can act as oxygen nucleophiles. The reaction with sodium hydroxide can lead to the formation of pentane-1,5-diol.[5][6]

Intramolecular Nucleophilic Substitution (Williamson Ether Synthesis)

Under basic conditions, the hydroxyl group of this compound can act as an internal nucleophile.[4] Deprotonation of the alcohol by a base, such as sodium hydroxide, forms an alkoxide. This alkoxide then attacks the electrophilic carbon bearing the bromine atom in an intramolecular S(_N)2 reaction, leading to the formation of a cyclic ether, tetrahydropyran.[5][6] This intramolecular cyclization is particularly favorable due to the formation of a stable, strain-free six-membered ring.

Quantitative Data

The following table summarizes the products and available data for the nucleophilic substitution reactions of this compound.

| Nucleophile | Reagent | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR) |

| Hydroxide (Intramolecular) | NaOH | Tetrahydropyran | - | ¹H NMR (CDCl₃): δ 3.98 (m, 1H), 3.75 (m, 1H), 3.40 (m, 2H), 1.85-1.40 (m, 6H) ¹³C NMR (CDCl₃): δ 68.4, 62.5, 30.7, 25.9, 23.3 |

| Dimethylamine | (CH₃)₂NH | 5-(Dimethylamino)pentan-1-ol | - | ¹H NMR (CDCl₃): δ 3.64 (t, 2H), 2.22 (t, 2H), 2.19 (s, 6H), 1.58-1.47 (m, 4H), 1.40-1.30 (m, 2H) ¹³C NMR (CDCl₃): δ 62.8, 59.5, 45.4, 32.6, 27.2, 24.0 |

| Azide | NaN₃ | 5-Azidopentan-1-ol | - | - |

| Cyanide | NaCN | 5-Hydroxypentanenitrile | - | - |

| Hydroxide (Intermolecular) | NaOH | Pentane-1,5-diol | - | - |

Experimental Protocols

General Procedure for Intermolecular Nucleophilic Substitution

Materials:

-

This compound

-

Nucleophile (e.g., sodium azide, sodium cyanide, dimethylamine)

-

Anhydrous solvent (e.g., DMSO, DMF, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.

-

Add the nucleophile (typically 1.1 to 1.5 equivalents) to the solution.

-

Heat the reaction mixture to the desired temperature (this will vary depending on the nucleophile and solvent) and stir for the required reaction time. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or distillation if necessary.

Procedure for Intramolecular Cyclization (Williamson Ether Synthesis)

Materials:

-

This compound

-

Base (e.g., sodium hydroxide, sodium hydride)

-

Solvent (e.g., tetrahydrofuran (THF), ethanol/water mixture)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound in the chosen solvent.

-

Add the base portion-wise to the solution at room temperature or 0 °C, depending on the reactivity of the base.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid solution if necessary.

-

Follow the workup and purification steps as described in the general procedure for intermolecular substitution.

Visualizations

Reaction Pathway Diagrams

Caption: General S(_N)2 reaction mechanism at the primary bromide of this compound.

Caption: Intramolecular Williamson ether synthesis of tetrahydropyran.

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution reactions.

Conclusion

This compound is a highly valuable and versatile substrate for nucleophilic substitution reactions, proceeding predominantly through an S(_N)2 mechanism. The ability to undergo both intermolecular and intramolecular reactions allows for the synthesis of a wide array of functionalized linear and cyclic compounds. This guide provides a foundational understanding for researchers and professionals in drug development and organic synthesis to effectively utilize this compound in the construction of complex molecular architectures. Further research to quantify reaction kinetics and optimize yields with a broader range of nucleophiles would be beneficial for expanding its synthetic utility.

References

- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 4. This compound CAS 34626-51-2|Research Chemical [benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

5-Bromopentan-1-ol as a bifunctional building block in organic synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopentan-1-ol (CAS No: 34626-51-2) is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, featuring a primary alkyl bromide and a primary hydroxyl group, allows for selective and sequential chemical transformations, making it a valuable building block for the construction of complex molecular architectures.[1][3] This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and logical workflows.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 34626-51-2 |

| Molecular Formula | C₅H₁₁BrO |

| Molecular Weight | 167.04 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[5] |

| Boiling Point | 117 °C at 20 mmHg[6] |

| Density | 1.38 g/cm³[2] |

| Refractive Index (n20/D) | 1.482[2] |

| Solubility | Slightly soluble in water; soluble in common organic solvents like ethanol, acetone, and ether.[5] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the selective monobromination of 1,5-pentanediol using hydrobromic acid.[1][7]

Experimental Protocol: Synthesis from 1,5-Pentanediol[7]

-

Reagents:

-

1,5-Pentanediol (1.0 eq)

-

40% Hydrobromic acid (1.5 eq)

-

Benzene

-

5% Sodium hydroxide solution

-

10% Hydrochloric acid

-

Saturated brine

-

Anhydrous sodium sulfate

-

Petroleum ether

-

Ethyl acetate

-

-

Procedure:

-

To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.

-

Heat the mixture in an oil bath at 70-80 °C for 15 hours, monitoring the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, wash the reaction mixture successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.

-

Concentrate the purified fractions to obtain this compound as a colorless to pale yellow liquid.

-

-

Yield: 89.1%[7]

Reactions of the Bifunctional Groups

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while the primary alcohol can undergo a variety of transformations including oxidation, esterification, and etherification.

Reactions at the C-Br Bond: Nucleophilic Substitution

The bromine atom serves as a good leaving group, facilitating Sₙ2 reactions with a wide range of nucleophiles.[1]

Table of Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Product | Yield |

| Azide | Sodium azide (NaN₃) in DMF | 5-Azidopentan-1-ol | High (protocol below) |

| Amine | Dimethylamine | 5-(Dimethylamino)pentan-1-ol | - |

| Thiol | Sodium thiophenoxide | 5-(Phenylthio)pentan-1-ol | - |

| Alkoxide | Sodium benzyloxide | 5-(Benzyloxy)pentan-1-ol | - |

| Cyanide | Sodium cyanide | 6-Hydroxyhexanenitrile | - |

-

Reagents:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

-

-

Procedure:

-

Dissolve this compound in DMF in a round-bottom flask.

-

Add sodium azide to the solution and stir the mixture at room temperature. The reaction can be gently heated to increase the rate.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-azidopentan-1-ol.

-

-

Yield: While a specific yield for this reaction was not found in the provided search results, this is a standard high-yielding transformation.[2]

Reactions at the C-OH Bond

The primary alcohol functionality can be readily transformed into other functional groups.

The oxidation of this compound can be controlled to yield either the corresponding aldehyde or carboxylic acid.[2]

-

To 5-Bromopentanal: Mild oxidizing agents are required to prevent over-oxidation. The Swern oxidation is a common and effective method.[2][8]

Experimental Protocol: Swern Oxidation to 5-Bromopentanal [8][9]

-

Reagents:

-

Oxalyl chloride (1.5 eq)

-

Dimethyl sulfoxide (DMSO) (2.7 eq)

-

This compound (1.0 eq)

-

Triethylamine (7.0 eq)

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of oxalyl chloride in DCM at -78 °C, add a solution of DMSO in DCM dropwise.

-

After stirring for 5 minutes, add a solution of this compound in DCM dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add triethylamine dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

-

-

Yield: The Swern oxidation is generally a high-yielding reaction.

-

-

To 5-Bromopentanoic Acid: Stronger oxidizing agents are used for this transformation.[2]

The hydroxyl group can be acylated to form esters, which can also serve as a protecting group.

Experimental Protocol: Synthesis of 5-Bromopentyl Acetate [1]

-

Reagents:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Anhydrous sodium carbonate (1.2 eq)

-

N,N-Dimethyl-4-aminopyridine (DMAP) (0.1 eq)

-

Toluene

-

-

Procedure:

-

To a reaction flask, add this compound (33.4 g, 200 mmol), anhydrous sodium carbonate (25.4 g, 240 mmol), DMAP (2.4 g, 20 mmol), and 200 mL of toluene.

-

Cool the mixture in an ice bath and add acetic anhydride (22.5 g, 220 mmol) dropwise with stirring.

-

After the addition, stir the mixture for 1 hour under ice cooling.

-

Wash the reaction mixture successively with water (twice), dilute hydrochloric acid, and then water.

-

Distill off the toluene under reduced pressure to obtain 5-bromopentyl acetate.

-

-

Yield: Quantitative[1]

The hydroxyl group can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether.[10]

Experimental Protocol: Synthesis of 5-(Benzyloxy)pentyl Bromide

-

Reagents:

-

This compound (1.0 eq)

-

Sodium hydride (NaH) (1.1 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a suspension of sodium hydride in anhydrous THF under an inert atmosphere, add a solution of this compound in THF dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography.

-

-

Yield: This is a generally high-yielding reaction.

Intramolecular Cyclization

In the presence of a base, this compound can undergo an intramolecular Williamson ether synthesis to form tetrahydropyran.[11]

Protecting Group Strategies

To achieve selective reactions at one of the functional groups, the other must be temporarily protected.

Protection of the Hydroxyl Group

The hydroxyl group is commonly protected as a silyl ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether.

Experimental Protocol: TBDMS Protection of this compound

-

Reagents:

-

This compound (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound and imidazole in anhydrous DMF under an inert atmosphere.

-

Add TBDMSCl to the solution at room temperature.

-

Stir the mixture until the reaction is complete (monitored by TLC).

-

Pour the mixture into a separatory funnel containing diethyl ether and saturated aqueous NH₄Cl solution.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the TBDMS-protected product.

-

Deprotection of TBDMS Ether: The TBDMS group can be removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.

Applications in Multi-Step Synthesis

This compound is a key building block in the synthesis of various pharmaceuticals and complex organic molecules. Its bifunctional nature allows it to act as a flexible linker.

Role in the Synthesis of Vorinostat (SAHA)

Vorinostat (Suberoylanilide Hydroxamic Acid) is a histone deacetylase (HDAC) inhibitor used in cancer therapy.[12] While this compound is not directly a precursor in the most common industrial syntheses of Vorinostat, its derivatives with a five-carbon chain are central to the structure of related HDAC inhibitors. A simplified, conceptual synthetic pathway illustrating how a bifunctional five-carbon unit similar to that provided by this compound is incorporated is shown below. The industrial synthesis of Vorinostat typically starts from suberic acid.[1][6]

Spectroscopic Data

The following table summarizes key spectroscopic data for this compound and its derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

| This compound | 3.65 (t, 2H), 3.42 (t, 2H), 1.90 (p, 2H), 1.57 (m, 2H), 1.48 (m, 2H) | 62.5, 33.8, 32.4, 32.3, 24.9 | 3330 (br, O-H), 2940, 2860 (C-H), 1050 (C-O), 645 (C-Br) |

| 5-Bromopentyl Acetate | 4.06 (t, 2H), 3.41 (t, 2H), 2.05 (s, 3H), 1.88 (p, 2H), 1.65 (p, 2H), 1.49 (p, 2H) | 171.1, 64.1, 33.4, 32.0, 27.8, 24.4, 21.0 | 2950, 2865 (C-H), 1740 (C=O), 1240 (C-O), 650 (C-Br) |

| 5-Bromopentanal | 9.77 (t, 1H), 3.41 (t, 2H), 2.44 (dt, 2H), 1.90 (p, 2H), 1.74 (p, 2H) | 202.5, 43.7, 33.2, 31.8, 21.5 | 2945, 2865, 2720 (C-H), 1725 (C=O), 650 (C-Br) |

| 5-Bromopentanoic Acid | 11.5 (br s, 1H), 3.41 (t, 2H), 2.38 (t, 2H), 1.90 (p, 2H), 1.70 (p, 2H) | 179.8, 33.8, 33.3, 32.0, 23.8 | 3000 (br, O-H), 2950, 2870 (C-H), 1710 (C=O), 650 (C-Br) |

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Conclusion

This compound is a highly valuable and versatile bifunctional building block in organic synthesis. Its distinct reactive sites allow for a wide array of chemical transformations, making it an essential component in the synthesis of complex molecules, including pharmaceuticals and fine chemicals. A thorough understanding of its reactivity and the strategic use of protecting groups are key to unlocking its full potential in synthetic endeavors.

References

- 1. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. CN102264694A - Process for preparing vorinostat - Google Patents [patents.google.com]

- 4. This compound | 34626-51-2 [chemicalbook.com]

- 5. EP2349985A2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]

- 6. Chemo-enzymatic synthesis of vorinostat [air.unimi.it]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 10. Swern oxidation - Wikipedia [en.wikipedia.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. scbt.com [scbt.com]

Spectroscopic Profile of 5-Bromopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 5-Bromopentan-1-ol (CAS No: 34626-51-2), a versatile bifunctional building block in organic synthesis. The document presents a summary of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, detailed experimental protocols for data acquisition, and visualizations to illustrate key structural features and analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | Triplet | 2H | H-1 (-CH₂OH) |

| ~3.40 | Triplet | 2H | H-5 (-CH₂Br) |

| ~1.88 | Quintet | 2H | H-4 |

| ~1.57 | Quintet | 2H | H-2 |

| ~1.45 | Sextet | 2H | H-3 |

| Variable (broad) | Singlet | 1H | -OH |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~62.5 | C-1 (-CH₂OH) |

| ~33.8 | C-5 (-CH₂Br) |

| ~32.4 | C-2 |

| ~32.2 | C-4 |

| ~24.8 | C-3 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch |

| ~2940 | Strong | C-H stretch (asymmetric) |

| ~2860 | Strong | C-H stretch (symmetric) |

| ~1450 | Medium | C-H bend (scissoring) |

| ~1050 | Strong | C-O stretch |

| ~645 | Medium | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 500 MHz spectrometer. A standard pulse-acquire sequence is used with the following typical parameters:

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Spectral Width: 10-15 ppm

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Typical parameters include:

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (due to the low natural abundance of ¹³C)

-

Spectral Width: 200-240 ppm

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Visualizations

¹H NMR Signal Adjacency Diagram

The following diagram illustrates the neighboring proton environments that give rise to the observed splitting patterns in the ¹H NMR spectrum of this compound.

Caption: Adjacency of proton environments in this compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow for the spectroscopic analysis of a liquid organic compound like this compound.

Caption: Workflow for spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility and Physical Properties of 5-Bromopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromopentan-1-ol is a bifunctional organic compound featuring a primary alcohol and a terminal bromide group.[1] This unique structure, with both nucleophilic (hydroxyl) and electrophilic (brominated carbon) centers, makes it a highly versatile building block in organic synthesis.[1] It is particularly valuable as an intermediate in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[2][3][4] Its ability to introduce a five-carbon linker is crucial for modifying molecular structures to enhance biological activity.[3] This guide provides a comprehensive overview of the key physical properties and solubility characteristics of this compound, complete with detailed experimental protocols for their determination.

Physical and Chemical Properties

At room temperature, this compound is typically a colorless to pale yellow liquid.[1][5] The presence of both a polar hydroxyl group and a halogen atom on a flexible five-carbon chain dictates its physical properties and reactivity.

Quantitative Physical Data

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁BrO | [6][7][8] |

| Molecular Weight | 167.046 g/mol | [1][7][9] |

| Boiling Point | 203.5 °C at 760 mmHg117 °C at 20 mmHg | [6][1][2][10][11] |

| Density | 1.371 - 1.38 g/cm³ | [1][6][10] |

| Refractive Index (n20/D) | 1.482 | [1][6][12] |

| Flash Point | 93.3 °C40 - 50 °C | [1][6][13] |

| Vapor Pressure | 0.067 mmHg at 25°C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 1.54390 | [1][6] |

| Polar Surface Area | 20.23 Ų | [6][7] |

Solubility Profile

The solubility of this compound is governed by its dual chemical nature. The hydroxyl group can participate in hydrogen bonding, imparting solubility in polar solvents, while the five-carbon alkyl chain contributes to its solubility in less polar organic solvents.[5]

| Solvent Type | Solubility | Rationale | Reference |

| Water | Sparingly soluble | The polar hydroxyl group allows for some interaction with water, but the nonpolar five-carbon chain limits extensive solubility. | [14] |

| Polar Organic Solvents | Soluble / Miscible | The hydroxyl group's ability to hydrogen bond leads to good solubility in solvents like ethanol, methanol, and THF. | [5] |

| Non-Polar Organic Solvents | Soluble | The alkyl bromide portion of the molecule allows for solubility in solvents like diethyl ether and hexane. | [15] |

Experimental Protocols

Accurate determination of physical properties is critical for reaction planning, purification, and compound identification. The following sections detail standard laboratory procedures for measuring the key properties of this compound.

Workflow for Physical Property Determination

The logical flow for determining the primary physical constants of a liquid sample like this compound is outlined below.

Caption: Workflow for determining the physical properties of a liquid organic compound.

Determination of Boiling Point (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[16][17]

Apparatus:

-

Thiele tube or aluminum heating block

-

Thermometer (0-250 °C range)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[16]

-

Capillary Insertion: Seal one end of a capillary tube by heating it in a flame.[18][19] Place the capillary tube, sealed end up, into the liquid in the test tube.[18][19]

-

Apparatus Setup: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample and the thermometer bulb are at the same level.[17]

-

Heating: Immerse the setup in a Thiele tube filled with mineral oil or place it in an aluminum block.[18] Heat the apparatus slowly and gently, at a rate of approximately 2 °C per minute as the temperature approaches the expected boiling point.[20]

-

Observation: Observe the capillary tube. A slow stream of bubbles will emerge as the liquid's vapor pressure increases.

-

Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[18] Note this temperature. For confirmation, remove the heat source and note the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube; this should be very close to the boiling point.[17]

-

Safety: Always wear safety goggles. Perform the experiment in a well-ventilated hood.[16]

Determination of Density

Density is the mass of a substance per unit volume.[21][22]

Apparatus:

-

Volumetric flask (e.g., 5 mL or 10 mL) with stopper

-

Analytical balance

-

Pipette

-

Thermometer

Procedure:

-

Mass of Empty Flask: Carefully clean and dry a volumetric flask. Weigh the empty flask with its stopper on an analytical balance and record the mass (m₁).[21]

-

Filling the Flask: Using a pipette, carefully fill the flask with this compound exactly to the calibration mark. Ensure no droplets are on the neck of the flask above the mark.

-

Mass of Filled Flask: Stopper the flask and weigh it again. Record this mass (m₂).

-

Temperature: Record the ambient temperature of the liquid.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁

-

The volume (V) is the calibrated volume of the flask.

-

Calculate the density (ρ): ρ = m_liquid / V[22]

-

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.[23]

Apparatus:

-

Abbe Refractometer

-

Dropper or pipette

-

Acetone and soft lens tissue for cleaning

Procedure:

-

Calibration & Cleaning: Turn on the refractometer's light source. Clean the surfaces of the upper and lower prisms with a soft tissue moistened with acetone and allow them to dry completely.[23][24]

-

Sample Application: Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.[25]

-

Closing the Prism: Close the hinged upper prism gently but firmly to spread the liquid into a thin, even film.[24]

-

Initial Adjustment: Look through the eyepiece. Rotate the coarse adjustment knob until the field of view shows a distinct light and dark region.[25]

-

Sharpening the Boundary: If a colored band appears at the boundary, turn the chromatic adjustment drum until the boundary becomes a sharp, colorless line.[25]

-

Measurement: Turn the fine adjustment knob to center the sharp boundary line exactly on the crosshairs in the eyepiece.[25]

-

Reading: Press the switch to illuminate the scale and read the refractive index value, typically to four decimal places.[24] Record the temperature from the thermometer attached to the instrument, as refractive index is temperature-dependent.[23]

-

Cleaning: Clean the prisms thoroughly with acetone and a soft tissue after the measurement.[23]

Workflow for Solubility Determination

A systematic approach is used to classify a compound based on its solubility in a series of solvents.

Caption: Decision workflow for determining the solubility class of an organic compound.

Protocol for Solubility Testing

This procedure helps characterize the functional groups present in a compound.[14][15]

Materials:

-

Small test tubes and rack

-

Graduated cylinders or pipettes

-

Solvents: Deionized water, 5% aq. HCl, 5% aq. NaOH, diethyl ether

-

Sample (this compound)

Procedure:

-

General Method: For each test, add approximately 25 mg (or 0.05 mL) of this compound to a small test tube. Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.[15] A substance is considered "soluble" if it dissolves completely.

-

Water Solubility: Test solubility in water first.[15] this compound is expected to be sparingly soluble.

-

Ether Solubility: Test solubility in a non-polar organic solvent like diethyl ether.[15]

-

Aqueous Acid/Base Solubility:

-

Interpretation for this compound: As a neutral compound containing a polar group, it is expected to be soluble in concentrated sulfuric acid (a test for neutral compounds with heteroatoms) but insoluble in aqueous acid or base solutions.[14]

Chemical Reactivity and Synthetic Utility

The primary utility of this compound lies in its bifunctional nature, allowing for a variety of nucleophilic substitution reactions.[3]

Key Nucleophilic Substitution Pathways

The bromine atom is an excellent leaving group, making the terminal carbon susceptible to attack by nucleophiles. The hydroxyl group can either act as an internal nucleophile or be protected and deprotected as needed.

Caption: Key nucleophilic substitution pathways for this compound.

-

Intermolecular Substitution: As shown in the diagram, reaction with external nucleophiles like sodium azide (NaN₃) displaces the bromide to form new C-N, C-O, or C-S bonds. The resulting 5-azidopentan-1-ol is a useful intermediate for synthesizing 5-aminopentan-1-ol.[3]

-

Intramolecular Substitution (Cyclization): In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This internal nucleophile can then attack the carbon bearing the bromine, leading to the formation of a cyclic ether, tetrahydropyran (THP).[3] This is a common strategy for creating this important structural motif found in many natural products.[3]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 34626-51-2 [chemicalbook.com]

- 3. This compound CAS 34626-51-2|Research Chemical [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. CAS 34626-51-2: 5-Bromo-1-pentanol | CymitQuimica [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. 1-Pentanol, 5-bromo- | C5H11BrO | CID 118709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 5-Bromo-1-pentanol 34626-51-2 [mingyuanchemical.com]

- 11. 5-Bromo-1-pentanol | 34626-51-2 | TCI AMERICA [tcichemicals.com]

- 12. 5-Bromo-1-pentanol technical, = 80 GC 34626-51-2 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. cdn.juniata.edu [cdn.juniata.edu]

- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 18. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 19. byjus.com [byjus.com]

- 20. chem.ucalgary.ca [chem.ucalgary.ca]

- 21. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 22. science.valenciacollege.edu [science.valenciacollege.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. davjalandhar.com [davjalandhar.com]

- 26. scribd.com [scribd.com]

5-Bromopentan-1-ol: A Versatile Precursor for the Synthesis of Pharmaceutical Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopentan-1-ol is a bifunctional molecule featuring a primary alcohol and a primary alkyl bromide. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of pharmaceutical intermediates. The hydroxyl group can be readily oxidized or serve as a nucleophile, while the bromo group is an excellent leaving group for nucleophilic substitution reactions. This guide provides a comprehensive overview of the utility of this compound as a precursor for synthesizing key intermediates for a range of therapeutic agents, including antiviral, anti-cancer, and cardiovascular drugs. Detailed experimental protocols, quantitative data, and visualizations of synthetic and signaling pathways are presented to facilitate its application in drug discovery and development.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of 1,5-pentanediol with hydrobromic acid.[1][2]

Experimental Protocol: Synthesis of this compound[1][2]

To a 250 mL three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene. The reaction mixture is heated to 70-80 °C in an oil bath and stirred for 15 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. After completion, the reaction mixture is cooled to room temperature and washed successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine. The organic layer is then dried over anhydrous sodium sulfate. The crude product is purified by silica gel column chromatography (petroleum ether: ethyl acetate, V/V = 8:1) and concentrated under reduced pressure to yield this compound as a colorless to pale yellow liquid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 1,5-Pentanediol | 104.15 | 14 g | 0.135 |

| 40% Hydrobromic Acid | 80.91 | 28 mL | 0.2 |

| Benzene | 78.11 | 60 mL | - |

| Product | Molecular Weight ( g/mol ) | Yield | Yield (%) |

| This compound | 167.04 | 20.1 g | 89.1% |

Applications in the Synthesis of Pharmaceutical Intermediates

This compound serves as a crucial starting material for the synthesis of a variety of pharmaceutical intermediates. The following sections detail its application in the synthesis of intermediates for an anti-proliferative agent, a cholesterol-lowering drug, and an antipsychotic medication.

Intermediate for Emodin-Based Anti-Proliferative Agents

Emodin, a natural anthraquinone, exhibits anti-cancer properties. The bioactivity of emodin derivatives can be enhanced by introducing a linker at the 3-hydroxyl position. This compound provides a five-carbon linker for this purpose.

The synthesis involves the O-alkylation of emodin with this compound in the presence of a base.